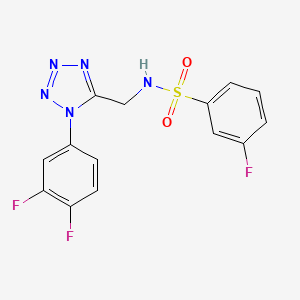

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide

Beschreibung

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 1H-tetrazole ring substituted with a 3,4-difluorophenyl group and a methyl linker to a 3-fluorobenzenesulfonamide moiety. The compound’s structural design integrates fluorinated aromatic systems and a sulfonamide group, which are commonly employed in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity.

Eigenschaften

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5O2S/c15-9-2-1-3-11(6-9)25(23,24)18-8-14-19-20-21-22(14)10-4-5-12(16)13(17)7-10/h1-7,18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBFYXYKVOXEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3,4-difluorophenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the phenyl rings can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains. It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic processes. The effectiveness against resistant strains makes it a candidate for further development as an antimicrobial agent.

Neurological Implications

The tetrazole moiety contributes to the compound's ability to interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders by modulating glutamatergic transmission, which is implicated in conditions such as epilepsy and anxiety disorders.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 30 |

Case Study 2: Antimicrobial Activity

In a study assessing antimicrobial activity, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Wirkmechanismus

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. The difluorophenyl and fluorobenzenesulfonamide groups contribute to the compound’s overall stability and specificity in binding.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares the target compound’s key structural features with those of structurally or functionally related molecules:

Key Observations:

- Fluorination Patterns : The target compound and GSK2141795 both incorporate 3,4-difluorophenyl groups, which enhance electronic effects and resistance to oxidative metabolism. However, the target compound’s additional 3-fluorobenzenesulfonamide group distinguishes it from GSK2141795’s furancarboxamide backbone .

- Tetrazole Utility : Like losartan, the target compound employs a tetrazole ring, a bioisostere for carboxylic acids that improves bioavailability and binding to metal ions or hydrogen-bonding targets. However, losartan’s biphenyltetrazole system targets angiotensin II receptors, whereas the sulfonamide in the target compound may favor alternative interactions (e.g., carbonic anhydrase inhibition) .

- Sulfonamide vs.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are lacking, inferences can be drawn from structural analogs:

- Metabolic Stability : Fluorine atoms reduce susceptibility to cytochrome P450-mediated oxidation, a feature shared with GSK2141795 and losartan .

- Target Selectivity : The tetrazole-sulfonamide combination may enable dual mechanisms of action, such as simultaneous enzyme inhibition and receptor modulation, unlike losartan’s singular angiotensin II antagonism .

Biologische Aktivität

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a tetrazole ring, difluorophenyl group, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of 363.29 g/mol. The presence of the tetrazole ring is significant as it often enhances the biological activity of compounds due to its ability to mimic carboxylic acids in enzyme binding sites.

The mechanism by which N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide exerts its effects involves several pathways:

- Enzyme Inhibition : The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to interact with various enzymes. This interaction can inhibit enzymatic activity, which is crucial in disease processes.

- Receptor Binding : The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding, allowing for increased selectivity towards specific receptors.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide has been tested against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

These results suggest that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further development in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed promising results:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

At higher concentrations (≥50 µM), significant cytotoxic effects were observed, indicating its potential as an anticancer agent.

Study on Cytotoxicity

A study investigated the cytotoxic effects of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide on various cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner. Notably, at a concentration of 100 µM, it caused approximately 90% cell death in MCF-7 cells after 48 hours of treatment.

Immunomodulatory Effects

Another research effort focused on the immunomodulatory effects of the compound using U937 cells differentiated into macrophages. The presence of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide significantly inhibited IL-1β production induced by lipopolysaccharides (LPS), suggesting potential applications in inflammatory diseases.

Q & A

Q. Critical parameters :

- Temperature control : Excess heat during tetrazole formation can lead to side reactions (e.g., decomposition of NaN₃).

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity and solubility.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. Table 1: Example Synthetic Protocol

| Step | Reagents/Conditions | Yield (%)* | Purity (HPLC) |

|---|---|---|---|

| 1 | NaN₃, NH₄Cl, DMF, 80°C | 65–70 | 90% |

| 2 | 3-Fluorobenzenesulfonyl chloride, DCM, RT | 75–80 | 98% |

| *Hypothetical yields based on analogous reactions in . |

Which spectroscopic and structural characterization techniques are essential for confirming the compound’s identity and purity?

Answer:

Q. Table 2: Key Spectral Data

| Technique | Key Signals | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 10.5 (s, 1H) | Sulfonamide NH |

| ¹⁹F NMR | δ -113.2 (m) | 3,4-Difluorophenyl |

| HRMS | m/z 396.1024 | Molecular ion |

How can researchers resolve discrepancies in spectral data during characterization?

Answer:

- Cross-validation : Combine multiple techniques (e.g., 2D NMR, IR for functional groups) to confirm assignments. For example, ambiguous NH signals in NMR can be validated via IR (N-H stretch ~3300 cm⁻¹) .

- Dynamic effects : Consider tautomerism in the tetrazole ring (1H vs. 2H tautomers), which may cause splitting in NMR. Use variable-temperature NMR to stabilize the dominant tautomer .

- Computational modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

What strategies are employed to design derivatives for structure-activity relationship (SAR) studies?

Answer:

Q. Table 3: Example Derivative Library

| Modification Site | Example Substituent | Biological Impact (Hypothetical) |

|---|---|---|

| Sulfonamide aryl | 4-Chlorophenyl | Enhanced target binding affinity |

| Tetrazole aryl | 4-Methoxyphenyl | Improved solubility |

How can computational and experimental methods elucidate the compound’s mechanism of action?

Answer:

- Molecular docking : Predict binding to targets (e.g., carbonic anhydrase IX) by modeling interactions between the sulfonamide group and Zn²⁺ in the active site .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ constants) with inhibitory activity .

- In vitro assays : Measure enzyme inhibition (IC₅₀) and cellular uptake (e.g., fluorescence labeling) to validate computational predictions .

Key Finding : Fluorine atoms enhance membrane permeability and target selectivity due to their electronegativity and small size .

What methodologies address low yields or impurities in large-scale synthesis?

Answer:

- Process optimization :

- Use flow chemistry for tetrazole formation to improve heat transfer and reduce side products.

- Replace DMF with cyclopentyl methyl ether (CPME) for greener sulfonamide coupling .

- Analytical monitoring : Employ inline FTIR or HPLC to track reaction progress and isolate intermediates.

Q. Table 4: Troubleshooting Synthesis Challenges

| Issue | Cause | Solution |

|---|---|---|

| Low yield in Step 1 | Incomplete cyclization | Increase NaN₃ stoichiometry (1.5 eq.) |

| Sulfonamide hydrolysis | Moisture in DCM | Use molecular sieves or anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.